7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(2-fluorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN5O/c15-10-3-1-2-4-12(10)19-6-5-11-9(13(19)21)7-16-14-17-8-18-20(11)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJNZXGZIQAUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Overview
7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound with significant potential in medicinal chemistry. It is characterized by its complex structure that incorporates multiple nitrogen atoms within its rings, which is typical for compounds exhibiting diverse biological activities. This article explores its applications, focusing on medicinal uses, synthesis methods, and biological activities.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways include:
- Formation of the Core Structure : The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 2-fluorophenyl group may involve electrophilic aromatic substitution or nucleophilic substitution depending on the reaction conditions.
- Functional Group Modifications : Additional modifications may include the introduction of various substituents to enhance biological activity or solubility.
Biological Applications
This compound has been studied for several potential applications:
Anticancer Activity
Research indicates that compounds similar to this triazolo-pyrimidine derivative exhibit significant anticancer properties. Studies have shown that they can inhibit key enzymes involved in cell cycle regulation such as cyclin-dependent kinases (CDKs) .
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. This is attributed to its ability to interact with bacterial enzymes and disrupt essential cellular processes .
Neurological Applications
Preliminary findings suggest that derivatives may act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, disrupting the cell cycle and inducing apoptosis in cancer cells . Additionally, its fluorescence properties enable it to bind selectively to Fe3+ ions, making it useful for bioimaging applications .
Comparison with Similar Compounds
Substituent Modifications at Position 7
- 7-(4-Methoxyphenyl) Analogue (): Replacing the 2-fluorophenyl group with a 4-methoxyphenyl introduces an electron-donating methoxy group.
- The molecular weight (361.28) is higher than the target compound, which may impact pharmacokinetics (e.g., absorption and distribution) .
Modifications in the Fused Ring System
- For example, 2-amino-5-(3-fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4i) exhibits distinct regioselectivity in synthesis .
- Thieno-Fused Bicyclic Derivatives (): Replacement of the pyridine ring with thieno[2,3-b]pyridine (e.g., compound 5) modifies electronic properties and steric bulk, influencing interactions with hydrophobic binding pockets .
Functional Group Comparisons
Halogen vs. Hydroxyl Substituents
Elemental Analysis and Purity
- Target Compound: No direct data provided, but analogs like 4n (C19H15F3N6O2) show minor discrepancies in elemental analysis (e.g., N: 19.96% found vs. 20.18% calculated), indicating high purity .
- Triazolopyrimidine Herbicides ():
Sulfonamide derivatives (8a–8f) exhibit >95% purity, validated by NMR and mass spectrometry .
Therapeutic Potential
- Cardiovascular Agents (): Pyrido-triazolopyrimidinone derivatives like higenamine HCl (a related isoquinoline) are used for heart failure, suggesting the core structure’s relevance in cardiovascular drug design .
Agrochemical Uses
- Herbicidal Activity ():
Triazolopyrimidine-2-sulfonamides (8a–8f) inhibit acetolactate synthase, demonstrating herbicidal activity at low concentrations (IC50 < 10 μM) .
Comparative Data Table
Biological Activity
7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a complex fused ring system that includes pyridine and triazole moieties. The presence of the fluorine atom on the phenyl group significantly influences its electronic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H9FN4O |
| Molecular Weight | 256.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate, which is cyclized with appropriate reagents to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on breast, colon, and lung cancer cells, demonstrating that it inhibits cell growth through mechanisms distinct from traditional agents like methotrexate.
- Case Study : In vitro assays showed that this compound had an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The compound's mechanism was attributed to the induction of apoptosis rather than direct inhibition of dihydrofolate reductase (DHFR) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : In a comparative study with standard antibiotics, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Antiviral Activity
Another area of interest is its antiviral potential. The compound has been assessed for activity against influenza A virus.
- Mechanism of Action : Molecular docking studies revealed that the compound binds to the PA-PB1 interface of the influenza polymerase complex. This binding disrupts viral replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites influencing signal transduction pathways.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.
Q & A
Q. What are the standard synthetic routes for synthesizing 7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Condensation : Reacting substituted pyridines or pyrimidines with triazole derivatives under acidic conditions to form the fused triazolopyrimidine core.
- Substituent Introduction : Introducing the 2-fluorophenyl group via nucleophilic substitution or coupling reactions.
- Optimization : Using catalysts (e.g., K₂CO₃) and solvents (e.g., DMF) at controlled temperatures (80–120°C) to enhance yield and purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Employ a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromaticity.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Q. What are the primary chemical properties influencing its reactivity?
- Heterocyclic Core : The triazolopyrimidine framework facilitates π-π stacking and hydrogen bonding.
- Fluorophenyl Group : Enhances lipophilicity and metabolic stability while modulating electronic effects via the fluorine atom.
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydrophobic and hydrophilic moieties .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Systematically vary reaction parameters:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What computational approaches are effective for studying its mechanism of action?
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., ATP-binding pockets).
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
Q. How can contradictory biological activity data be resolved?
- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays.
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine) to isolate structure-activity relationships .
Key Considerations for Experimental Design
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Counterion Effects : Evaluate salt forms (e.g., hydrochloride) to improve crystallinity for X-ray diffraction .
- Toxicity Screening : Conduct Ames tests and cytochrome P450 inhibition assays early in development to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
